molecular formula C11H20N2O B12084890 1-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-amine

1-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-amine

Katalognummer: B12084890
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: OUIIJKLAHUCMGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropane ring attached to a piperidine moiety, which is further linked to an ethanamine group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-amine typically involves the following steps:

    Formation of the Cyclopropanecarbonyl Group: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment to Piperidine: The cyclopropanecarbonyl group is then attached to the piperidine ring via an acylation reaction, typically using an acid chloride or anhydride.

    Introduction of the Ethanamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 1-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    2-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-ol: A related compound with an alcohol group instead of an amine.

    2-(1-Ethylpiperidin-4-yl)ethanamine: A similar compound with an ethyl group instead of a cyclopropane ring.

Uniqueness: 1-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H20N2O

Molekulargewicht

196.29 g/mol

IUPAC-Name

[4-(1-aminoethyl)piperidin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C11H20N2O/c1-8(12)9-4-6-13(7-5-9)11(14)10-2-3-10/h8-10H,2-7,12H2,1H3

InChI-Schlüssel

OUIIJKLAHUCMGU-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCN(CC1)C(=O)C2CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.